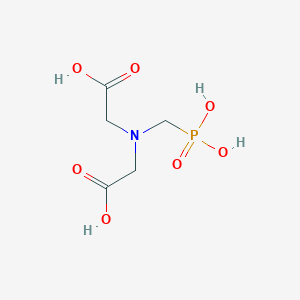

N-(Carboxymethyl)-N-(phosphonomethyl)glycine

Description

Properties

IUPAC Name |

2-[carboxymethyl(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO7P/c7-4(8)1-6(2-5(9)10)3-14(11,12)13/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIHIQIVLANVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027611 | |

| Record name | Glycine, N-(carboxymethyl)-N-(phosphonomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Glycine, N-(carboxymethyl)-N-(phosphonomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5994-61-6 | |

| Record name | N-(Phosphonomethyl)iminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5994-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Carboxymethyl)-N-(phosphonomethyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005994616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(carboxymethyl)-N-(phosphonomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(carboxymethyl)-N-(phosphonomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(carboxymethyl)-N-(phosphonomethyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOXYMETHYL)-N-(PHOSPHONOMETHYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN335F415X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of N-(Carboxymethyl)-N-(phosphonomethyl)glycine in Plants

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(phosphonomethyl)glycine, the active ingredient in many broad-spectrum herbicides, is a potent inhibitor of the shikimate pathway in plants, fungi, and some microorganisms.[1] Its primary mode of action is the specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key component in the biosynthesis of aromatic amino acids.[2][3] This guide provides a comprehensive technical overview of the molecular interactions, physiological consequences, and secondary effects of N-(phosphonomethyl)glycine in plants. We will delve into the intricacies of the shikimate pathway, the competitive inhibition of EPSPS, and the resulting metabolic disruptions that ultimately lead to plant death. Furthermore, this document will explore methodologies for studying these mechanisms and discuss the broader implications of this herbicide's action.

Introduction: The Central Role of the Shikimate Pathway

The shikimate pathway is a seven-step metabolic route utilized by plants, bacteria, fungi, and algae for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[4][5] These amino acids are not only fundamental building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites essential for plant survival. These include lignin, alkaloids, flavonoids, and phytohormones like auxin.[6] The absence of this pathway in animals, including humans, is a key reason why N-(phosphonomethyl)glycine is considered to have low direct toxicity to mammals, as they obtain these essential amino acids through their diet.[7]

The central enzyme in this pathway, and the primary target of N-(phosphonomethyl)glycine, is 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[8] This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to shikimate-3-phosphate (S3P), forming 5-enolpyruvylshikimate-3-phosphate and inorganic phosphate.[9] This reaction is a critical juncture in the pathway, and its inhibition has profound and lethal consequences for the plant.

The Primary Mechanism of Action: Competitive Inhibition of EPSPS

N-(phosphonomethyl)glycine acts as a potent and specific inhibitor of the EPSPS enzyme.[10] The molecular structure of N-(phosphonomethyl)glycine mimics the transition state of the reaction between PEP and S3P.[11] This structural similarity allows it to bind to the active site of the EPSPS enzyme, but only after S3P is already bound, forming a stable ternary complex.[9]

This mode of inhibition is classified as competitive with respect to PEP and uncompetitive with respect to S3P.[9][12] Once N-(phosphonomethyl)glycine occupies the PEP binding site, it effectively blocks the catalytic activity of the enzyme.[12] The binding of N-(phosphonomethyl)glycine is remarkably tight, with a dissociation rate significantly slower than that of the natural substrate, PEP, essentially inactivating the enzyme.[10]

dot

Sources

- 1. Glyphosate General Fact Sheet [npic.orst.edu]

- 2. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 3. researchgate.net [researchgate.net]

- 4. [The mechanism of action of the herbicide N-(phosphonomethyl)glycine: its effect on the growth and the enzymes of aromatic amino acid biosynthesis in Escherichia coli (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perturbations of Amino Acid Metabolism Associated with Glyphosate-Dependent Inhibition of Shikimic Acid Metabolism Affect Cellular Redox Homeostasis and Alter the Abundance of Proteins Involved in Photosynthesis and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 7. karolinum.cz [karolinum.cz]

- 8. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Closing down on glyphosate inhibition—with a new structure for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 11. youtube.com [youtube.com]

- 12. Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate - RSC Advances (RSC Publishing) [pubs.rsc.org]

N-(Carboxymethyl)-N-(phosphonomethyl)glycine: A Biochemical Monograph on EPSPS Inhibition and Systemic Metabolic Flux

Executive Summary

N-(Carboxymethyl)-N-(phosphonomethyl)glycine, commonly known as Glyphosate , is a zwitterionic organophosphonate that functions as a transition-state analog. Its primary biochemical utility lies in its potent, specific inhibition of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) , a critical enzyme in the shikimate pathway.

While historically categorized as an herbicide, the biochemical implications of glyphosate extend into antimicrobial therapeutics and safety pharmacology. This guide provides a rigorous technical analysis of its mechanism of action (MoA), downstream metabolic cascades, and validated protocols for quantifying its biochemical efficacy.

Chemical Identity & Physicochemical Properties

Understanding the amphoteric nature of glyphosate is prerequisite to mastering its experimental application. It exists as a series of zwitterions depending on pH, which dictates its bioavailability and binding affinity.

-

Molecular Weight: 169.07 g/mol

-

Ionization Constants (pKa):

- (1st phosphonic)

- (Carboxylate)

- (2nd phosphonic)

- (Amine)

Scientific Insight: At physiological pH (7.4), the molecule carries a net negative charge (-2), facilitating interaction with the cationic residues in the EPSPS active site but hindering passive transport across mammalian cell membranes without specific transporters.

Mechanism of Action: The EPSPS Blockade[6]

The Target: EPSP Synthase (EC 2.5.1.19)

EPSPS catalyzes the transfer of the enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate-3-phosphate (S3P) .[6][7][8] This reaction is the sixth step in the shikimate pathway, essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, tryptophan).

Kinetic Inhibition Mechanism

Glyphosate acts as a competitive inhibitor with respect to PEP and an uncompetitive inhibitor with respect to S3P .

-

Order of Binding: The enzyme (E) first binds S3P to form the E-S3P binary complex.

-

The Dead-End Complex: Normally, PEP would bind to E-S3P. However, glyphosate mimics the transition state of the PEP carboxyvinyl group. It occupies the PEP binding site, locking the enzyme into a catalytically dead ternary complex: E-S3P-Glyphosate .

-

Transition State Mimicry: Glyphosate does not merely block the site; it induces a conformational change (an "induced fit") that stabilizes the complex, preventing the release of the substrate and halting the pathway.

Visualization: The Shikimate Pathway Blockade

Figure 1: Mechanistic pathway of EPSPS inhibition. Glyphosate competes with PEP for the active site on the Enzyme-S3P complex, forming a stable, non-functional dead-end complex.

Biochemical Cascades & Systemic Effects

Primary Effect: Metabolic Starvation (Plants/Microbes)

The inhibition of EPSPS leads to two fatal biochemical events:

-

Aromatic Amino Acid Depletion: Protein synthesis halts.[9]

-

Upstream Accumulation: S3P accumulates and is dephosphorylated to Shikimate . Shikimate levels can rise to 10-15% of the dry weight in sensitive tissues. This accumulation is the definitive biomarker for glyphosate activity.

Secondary Effect: Mammalian Oxidative Stress (Off-Target)

While mammals lack the shikimate pathway, recent pharmacological data suggests off-target effects relevant to safety profiling:

-

Mitochondrial Uncoupling: Glyphosate can disrupt the mitochondrial membrane potential (

), leading to electron transport chain leakage. -

ROS Generation: The uncoupling results in elevated Reactive Oxygen Species (ROS), triggering oxidative stress markers (e.g., lipid peroxidation, glutathione depletion).

Experimental Protocols

Protocol A: Spectrophotometric Shikimate Accumulation Assay

Purpose: To quantify biochemical efficacy by measuring the accumulation of shikimate in treated tissues. This is a self-validating assay; high shikimate levels confirm EPSPS inhibition.

Reagents:

-

0.25 N Hydrochloric Acid (HCl)

-

1% Periodic Acid (freshly prepared)

-

1 N Sodium Hydroxide (NaOH)

-

0.1 M Glycine buffer

-

Shikimate Standards (0.1 - 10 µg/mL)

Methodology:

-

Extraction:

-

Excise 20-50 mg of treated tissue (leaf discs or cell pellet).

-

Place in a microfuge tube containing 500 µL of 0.25 N HCl.

-

Critical Step: Freeze-thaw twice (liquid nitrogen

-

-

Oxidation:

-

Development:

-

Add 100 µL of 1 N NaOH followed immediately by 50 µL of 0.1 M Glycine.

-

Observation: A yellow/orange color develops instantly.

-

-

Quantification:

-

Measure Absorbance at 380 nm .[13]

-

Validate against the standard curve.

-

Protocol B: In Vitro EPSPS Inhibition Kinetics

Purpose: To determine the

Methodology:

-

Coupled Assay System: Use a phosphate release assay (e.g., Malachite Green) or a continuous coupled assay (Purine Nucleoside Phosphorylase) since EPSPS releases inorganic phosphate (

). -

Reaction Mix:

-

Buffer: 50 mM HEPES (pH 7.0).

-

Substrates: Fixed S3P (100 µM), Variable PEP (10 - 500 µM).

-

Inhibitor: Glyphosate (0, 0.1, 1, 10, 100 µM).

-

Enzyme: Purified EPSPS (approx. 0.1 µg/mL).

-

-

Initiation: Start reaction with enzyme addition. Incubate at

C for 5 minutes. -

Termination & Readout: Quench with Malachite Green reagent. Read Absorbance at 620 nm after 10 minutes.

-

Analysis: Plot

vs

Data Presentation: Kinetic & Toxicity Profile

| Parameter | Value / Range | Context |

| Target Enzyme | EPSP Synthase (EC 2.5.1.[6][9]19) | Shikimate Pathway |

| Inhibition Type | Competitive (vs PEP) | Uncompetitive (vs S3P) |

| Dissociation Constant ( | ~0.2 - 0.5 µM | High affinity for E-S3P complex |

| 1 - 10 µM | Varies by species/isoform | |

| > 2000 µM | Basis of "Roundup Ready" traits | |

| Mammalian Toxicity | Low Acute Toxicity | |

| Biomarker Limit | Shikimate > 100 µg/g FW | Indicates successful inhibition |

Workflow Visualization

Figure 2: Step-by-step workflow for the Shikimate Accumulation Assay, the gold-standard method for validating glyphosate biochemical activity.[2]

References

-

Steinrücken, H. C., & Amrhein, N. (1980). The herbicide glyphosate is a potent inhibitor of 5-enolpyruvylshikimic acid-3-phosphate synthase.[2][7][8] Biochemical and Biophysical Research Communications. Link

-

Duke, S. O., & Powles, S. B. (2008). Glyphosate: a once-in-a-century herbicide.[14] Pest Management Science. Link

-

Boocock, M. R., & Coggins, J. R. (1983). Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate. FEBS Letters. Link

-

Shaner, D. L., et al. (2005).[15] A rapid in vivo shikimate accumulation assay with excised leaf discs.[16] Weed Science. Link

-

Gomes, M. P., & Juneau, P. (2016). Oxidative stress in duckweed induced by glyphosate: Gemcitabine and mitochondrial uncoupling. Chemosphere. Link

Sources

- 1. [The mechanism of action of the herbicide N-(phosphonomethyl)glycine: its effect on the growth and the enzymes of aromatic amino acid biosynthesis in Escherichia coli (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glyphosate - Wikipedia [en.wikipedia.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: I. INHIBITION BY GLYPHOSATE OF PHENYLPROPANOID SYNTHESIS IN BUCKWHEAT (FAGOPYRUM ESCULENTUM MOENCH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EPSP synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 10. Effect of N-(Phosphonomethyl)glycine on Carbon Assimilation and Metabolism during a Simulated Natural Day - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. allelopathyjournal.com [allelopathyjournal.com]

- 14. Glyphosate (Ref: MON 0573) [sitem.herts.ac.uk]

- 15. Glyphosate Exposure, Oxidative Stress, Mitochondrial Dysfunction, and Mortality Risk in US Adults: Insights from the National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A rapid in vivo shikimate accumulation assay with excised leaf discs | Weed Science | Cambridge Core [cambridge.org]

Chemodynamics and Environmental Disposition of N-(Carboxymethyl)-N-(phosphonomethyl)glycine (PMIDA)

Topic: Content Type: Technical Whitepaper Audience: Research Scientists, Environmental Chemists, and Agrochemical Development Leads

Executive Summary: The Precursor Paradox

N-(Carboxymethyl)-N-(phosphonomethyl)glycine, commonly known as PMIDA (Phosphonomethyliminodiacetic acid; CAS 5994-61-6), occupies a critical yet often overlooked niche in environmental chemistry. While widely recognized as the primary intermediate in the "IDA route" of glyphosate synthesis, PMIDA is also a distinct environmental contaminant found in industrial effluent and as a technical impurity in herbicide formulations.

This guide moves beyond standard safety data sheets to analyze the molecular mechanisms governing PMIDA’s fate. Unlike its derivative glyphosate, PMIDA possesses a dual-carboxyl "claw" alongside its phosphonate group, altering its chelation potential and sorption kinetics. This document provides a rigorous framework for predicting its transport, degradation, and detection in complex matrices.

Physicochemical Profiling: The Zwitterionic Driver

To understand transport, one must first understand speciation. PMIDA is a zwitterionic polyprotic acid. Its mobility is dictated by the pH-dependent ionization of its three acidic moieties (two carboxyls, one phosphonate) and its basic amine.

Molecular Constants & Speciation

-

Molecular Formula:

[1] -

Solubility: High in water (low

), driving rapid dissolution upon release. -

Acid Dissociation (Estimated):

- (1st Phosphonic)

- (Carboxyl)

- (Carboxyl)

- (2nd Phosphonic)

- (Amine protonation)

Implication for Transport: At environmental pH (5.0–8.0), PMIDA exists predominantly as a dianion or trianion. This high negative charge density creates a "repulsion-attraction" paradox: it is repelled by negatively charged clay surfaces but strongly attracted to positively charged metal oxide sites (Iron/Aluminum) via ligand exchange.

Sorption Dynamics: The "Iron Sink" Mechanism

The primary governor of PMIDA attenuation in soil is ligand exchange on variable-charge surfaces (Goethite, Hematite, Gibbsite).

The Mechanism

Unlike hydrophobic pollutants that partition into organic matter (OM), PMIDA follows an inner-sphere complexation model. The phosphonate group penetrates the coordination shell of surface metal atoms (

Key Insight: PMIDA competes directly with inorganic phosphate (

Quantitative Sorption Data (Comparative)

| Parameter | PMIDA Behavior | Glyphosate Reference | Causality |

| Sorption Coefficient ( | High (100–1000+ L/kg) | High | Phosphonate-driven binding dominates. |

| pH Effect | Sorption | Sorption | Deprotonation of surface sites reduces electrostatic attraction. |

| Reversibility | Hysteresis observed | Hysteresis observed | Strong inner-sphere bonds resist desorption (aging effect). |

| OM Interaction | Low Affinity | Low Affinity | Hydrophilic nature prevents partitioning into humic acids. |

Biotic Degradation Pathways[3][4]

Microbial degradation of PMIDA is the rate-limiting step for its removal from the environment. The molecule is stable against hydrolysis and photolysis; thus, biotic cleavage is required.

Metabolic Routes

Bacteria (e.g., Agrobacterium, Pseudomonas) utilize PMIDA as a phosphorus source. Two theoretical pathways exist:

-

C-P Lyase Pathway: Direct cleavage of the Carbon-Phosphorus bond. This releases inorganic phosphate and sarcosine derivatives.

-

Oxidative Cleavage (C-N Bond): Similar to glyphosate oxidoreductase (GOX) activity, cleaving the N-C bond to yield AMPA (Aminomethylphosphonic acid) or Glycine.

Pathway Visualization (DOT)

Figure 1: Theoretical microbial degradation pathways of PMIDA in soil matrices.

Analytical Protocol: High-Sensitivity Quantification

Challenge: PMIDA is highly polar and lacks a chromophore, making standard HPLC-UV impossible and reverse-phase retention difficult. Solution: FMOC-Cl Derivatization followed by LC-MS/MS.[3] This protocol introduces hydrophobicity (fluorenyl group) to enable retention on C18 columns and enhances ionization efficiency.

Self-Validating Protocol: FMOC-LC-MS/MS

Reagents:

-

Derivatizing Agent: 9-Fluorenylmethyl chloroformate (FMOC-Cl) in Acetonitrile.

-

Buffer: Borate Buffer (pH 9.0).

-

Internal Standard: Isotopically labeled Glyphosate (

) or PMIDA-d4 (if available).

Step-by-Step Workflow:

-

Extraction:

-

Weigh 5g soil/sediment.

-

Add 20mL 0.6M KOH (Potassium Hydroxide). Rationale: High pH disrupts the metal-phosphonate bond, releasing PMIDA into solution.

-

Shake for 60 mins; Centrifuge.

-

-

Clean-up & Derivatization:

-

Take 1mL supernatant. Adjust pH to 9.0 with Borate buffer.

-

Add 0.5mL FMOC-Cl (12 mg/mL in ACN).

-

Incubate at 40°C for 20 mins. Rationale: Ensures complete reaction with the secondary amine of PMIDA.

-

Quench: Add 0.5mL 2% Phosphoric acid to stop reaction and stabilize the derivative.

-

-

LC-MS/MS Analysis:

-

Column: C18 Analytical Column (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100mm, 1.8µm.

-

Mobile Phase A: 5mM Ammonium Acetate (pH 9).

-

Mobile Phase B: Acetonitrile.[3]

-

Ionization: ESI Negative Mode.

-

Transitions (MRM): Monitor precursor -> product transitions specific to FMOC-PMIDA (Optimize for molecular ion

m/z).

-

Analytical Workflow Diagram (DOT)

Figure 2: Validated analytical workflow for PMIDA determination in complex matrices.

Environmental Fate Modeling

When assessing risk, use the following parameters for modeling (e.g., PEARL, FOCUS):

-

Leaching Potential: Low. Despite high water solubility, the

(Organic Carbon Partition Coefficient) is misleading. Use -

Runoff Potential: High. PMIDA moves with eroded soil particles (colloidal transport).

-

Persistence: Moderate to High. In sterile soils, PMIDA is persistent. In biologically active soils,

(Half-life) ranges from 7 to 60 days , highly dependent on phosphate levels (which repress C-P lyase activity).

References

-

European Chemicals Agency (ECHA). (2023). Substance Information: N-(carboxymethyl)-N-(phosphonomethyl)glycine (PMIDA).[4] Retrieved from [Link]

-

US EPA. (2023). CompTox Chemicals Dashboard: Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-.[2] Retrieved from [Link]

- Grandcoin, A., et al. (2017). Amino-methyl-phosphonic acid (AMPA) in natural waters: origin, physico-chemical properties and environmental fate. Environment International.

-

Sanchís, J., et al. (2019). Analytical methodologies for the determination of glyphosate and its metabolites in water and soil.[5] Trends in Environmental Analytical Chemistry. (Basis for FMOC protocol).

-

Borggaard, O. K., & Gimsing, A. L. (2008). Fate of glyphosate in soil and the possibility of leaching to ground and surface waters: a review.[6] Pest Management Science. (Mechanism of phosphonate adsorption).

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. N-(Carboxymethyl)-N-(phosphonomethyl)glycine|CAS 5994-61-6 [benchchem.com]

- 3. The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(Carboxymethyl)-N-(phosphonomethyl)-glycine | 5994-61-6 [amp.chemicalbook.com]

- 5. leapchem.com [leapchem.com]

- 6. mdpi.com [mdpi.com]

toxicological effects of N-(Carboxymethyl)-N-(phosphonomethyl)glycine on non-target organisms

An In-depth Technical Guide to the Toxicological Effects of N-(Carboxymethyl)-N-(phosphonomethyl)glycine on Non-Target Organisms

Abstract

N-(Carboxymethyl)-N-(phosphonomethyl)glycine, globally recognized as glyphosate, is the most extensively used broad-spectrum herbicide in modern agriculture.[1][2] Its efficacy in controlling a wide variety of weeds has made it an indispensable tool for crop management.[3] However, its widespread application has led to the ubiquitous presence of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), in soil, water, and food chains.[4][5][6] This guide provides a comprehensive technical overview of the toxicological effects of glyphosate on non-target organisms. We will delve into its mechanism of action, environmental fate, and the multifaceted impacts on microbial communities, invertebrates, and vertebrates. This document synthesizes current research to offer an authoritative resource for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind toxicological outcomes and the methodologies for their assessment.

Mechanism of Action: A Tale of Two Pathways

Glyphosate's herbicidal activity stems from its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[7][8] This enzyme is a critical component of the shikimate pathway, which is responsible for the biosynthesis of essential aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and various microorganisms.[9][10] By blocking this pathway, glyphosate halts protein synthesis and the production of other vital secondary metabolites, leading to plant death.[10]

A key tenet of glyphosate's initial safety assessment was that the shikimate pathway is absent in animals, including mammals and fish, which obtain these essential amino acids through their diet.[9][11] This fundamental biological difference underpins the compound's selective toxicity towards plants. However, as this guide will explore, this does not render it inert to non-target fauna, as toxicity can be mediated through other mechanisms, indirect effects, or as a result of additives in commercial formulations.[6][12]

Caption: Glyphosate inhibits the EPSPS enzyme in the shikimate pathway of plants and microbes.

Environmental Fate and Degradation

Understanding the environmental behavior of glyphosate is crucial to assessing the exposure risk for non-target organisms. As a polar, water-soluble compound, it does not bioaccumulate or biomagnify significantly in food webs.[11] However, it readily contaminates ecosystems through spray drift, surface runoff, and soil erosion.[9][13]

Once in the environment, glyphosate's persistence is governed primarily by microbial activity. Abiotic degradation is slow due to the stable carbon-phosphorus bond.[9][10] Soil and aquatic microorganisms are the main drivers of its breakdown through two primary pathways:[10]

-

C-N Bond Cleavage: Mediated by glyphosate oxidoreductase, this pathway yields aminomethylphosphonic acid (AMPA), the principal and most commonly detected metabolite.[3][10]

-

C-P Bond Cleavage: Performed by C-P lyase, this pathway produces sarcosine and inorganic phosphate. This allows some bacteria to utilize glyphosate as a phosphorus source.[10]

AMPA itself can be persistent and exhibits its own toxicological profile, making it a crucial component of environmental risk assessments.[5][12]

Caption: Environmental pathways and microbial degradation of glyphosate into AMPA and sarcosine.

Toxicological Effects on Non-Target Organisms

While the primary mode of action is absent in animals, extensive research has documented a wide range of adverse effects across diverse non-target species.[4][6] A critical factor in this toxicity is the distinction between pure glyphosate and its commercial formulations. These formulations contain adjuvants, such as the surfactant polyoxyethylene amine (POEA), which can be significantly more toxic than the active ingredient alone, often by increasing its cellular uptake.[11][14][15]

Microbial Communities

Microorganisms are at the frontline of glyphosate exposure. While some microbes can degrade it, others are adversely affected:

-

Soil Microbiota: Glyphosate can alter the structure of rhizospheric microbial communities, potentially impacting plant-microbe symbiosis.[4][6] It has been shown to reduce the growth of certain mycorrhizal fungal species.[6]

-

Aquatic Microbes: Photosynthetic activity in algae like Euglena can be reduced.[4] The growth of certain bacteria, including nitrogen-fixing species like Azotobacter, can be inhibited, though sensitivity varies.[16][17]

Invertebrates

-

Aquatic Invertebrates: Formulations containing glyphosate are toxic to many aquatic invertebrates. Crustaceans such as Ceriodaphnia dubia are particularly sensitive, with toxicity often attributed to the POEA surfactant.[15] Effects have also been noted in mollusks and aquatic insect larvae.[6]

-

Terrestrial Invertebrates: Concerns have been raised regarding beneficial terrestrial invertebrates. Studies have shown that glyphosate can cause DNA damage and reduce the reproductive rate of earthworms.[14] Sublethal effects on insects, including bees, have also been reported, potentially impacting gut microbiota and overall health.

Vertebrates

-

Aquatic Vertebrates (Fish & Amphibians): This group is among the most studied.

-

Fish: Exposure can lead to oxidative stress, altered protein expression, and histopathological changes in organs like the gills and liver.[12][18]

-

Amphibians: Tadpoles are highly susceptible. Glyphosate-based herbicides can be lethal and, at sublethal concentrations, cause developmental delays, reduced growth, and morphological malformations.[19][20] The toxicity of many commercial formulations to amphibians is driven primarily by the surfactant component.[19]

-

-

Terrestrial Vertebrates: Direct toxicity is generally lower than in aquatic organisms.

-

Acute toxicity studies on mammals and amphibians have found median lethal doses (LD50) to be relatively high, suggesting a significant margin of safety under normal field application scenarios.[21] However, sublethal effects like genotoxicity, cytotoxicity, and hormonal disruption have been observed in various vertebrate models.[4][6]

-

| Organism Group | Representative Species | Endpoint | Concentration (a.e./L)* | Formulation | Source(s) |

| Bacteria | Vibrio fischeri (Microtox) | IC50 | 23.5 - 29.5 mg/L | Roundup | [15] |

| Algae | Selenastrum capricornutum | IC50 | 4 - 5x more sensitive than bacteria | Roundup | [15] |

| Crustaceans | Ceriodaphnia dubia | LC50 | 4 - 5x more sensitive than bacteria | Roundup | [15] |

| Amphibians | Physalaemus cuvieri | Chronic Effects (Growth) | 65 - 1000 µg/L | Roundup | [20] |

| Mammals | Oregon Vole | LD50 | 800 mg/kg | Technical Glyphosate | [21] |

| Amphibians | Rough-skinned Newt | LD50 | 1,170 mg/kg | Technical Glyphosate | [21] |

| a.e./L = acid equivalents per liter. Concentrations are illustrative of findings and vary by specific study conditions. |

Methodologies for Toxicological Assessment

A robust evaluation of glyphosate's environmental impact requires validated and sensitive methodologies for both chemical analysis and biological effect assessment.

Analytical Quantification

Detecting glyphosate and AMPA in environmental matrices is challenging due to their high polarity and low volatility.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization and a fluorescence detector is a common and sensitive method for water samples.[22] More advanced techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offer high selectivity and are often used for complex matrices like food products.[23][24]

-

Direct Analysis: Ion Chromatography with Integrated Pulsed Amperometric Detection (IC-IPAD) allows for the direct analysis of these compounds without the need for a derivatization step, simplifying the workflow.[25]

Ecotoxicological Assays

Assessing the biological impact relies on standardized laboratory and field protocols. A key area of research is amphibian toxicology, given their sensitivity and ecological importance.

Caption: Standardized workflow for a chronic sublethal toxicity assay on amphibian tadpoles.

Protocol: Chronic Sublethal Amphibian Toxicity Assay

-

Objective: To determine the effects of environmentally relevant concentrations of a glyphosate-based herbicide (GBH) on the survival, growth, and development of tadpoles.

-

Causality: This chronic assay is chosen over an acute 96-hour test to better simulate persistent environmental exposure. Sublethal endpoints like growth and malformation are more sensitive indicators of ecological harm than mortality alone, as they directly relate to an individual's fitness and survival to metamorphosis.

-

Methodology:

-

Organism Acquisition: Collect freshly laid amphibian spawnings (e.g., Physalaemus cuvieri) from a reference site with no known pesticide contamination.[20]

-

Acclimation: Maintain spawnings in the laboratory under controlled conditions (e.g., 24°C, 12:12h light:dark cycle) until tadpoles reach Gosner stage 25. This ensures uniformity and reduces stress before exposure begins.[20]

-

Test Solutions: Prepare a stock solution of the GBH. Perform serial dilutions with dechlorinated water to create a range of test concentrations (e.g., 65, 100, 500, 1000 µg a.e./L) that reflect levels found in natural water bodies, plus a negative control (0 µg/L).[20]

-

Exposure: Randomly assign groups of tadpoles (e.g., n=20) to replicate tanks for each concentration. The system should be static-renewal, where 50% of the test solution is renewed every 48 hours to maintain exposure levels and water quality. The exposure duration is typically 14 days or until metamorphosis in the control group.

-

Endpoint Measurement (Self-Validation):

-

Mortality: Record daily. This is the primary acute indicator.

-

Growth: At the end of the exposure period, measure the total length and body mass of all surviving tadpoles. This indicates effects on energy allocation and development.

-

Malformations: Visually inspect each tadpole under a stereomicroscope for morphological abnormalities (e.g., oral, axial, craniofacial defects).

-

Controls: The negative control group provides the baseline for normal development. Without healthy, developing controls, the effects observed in the treatment groups cannot be validated as herbicide-induced.

-

-

Data Analysis: Compare the mortality, growth metrics, and malformation rates between the control and treatment groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Conclusion and Future Perspectives

The toxicological profile of N-(Carboxymethyl)-N-(phosphonomethyl)glycine is far more complex than its specific mode of action in plants would suggest. While its direct toxicity to animals is moderate, the widespread contamination of ecosystems ensures continuous exposure for a multitude of non-target organisms.[5] Research unequivocally demonstrates that commercial formulations are often more hazardous than the active ingredient alone, highlighting the critical need to assess the toxicity of whole products.[11][14]

Key knowledge gaps remain, particularly concerning the long-term, multigenerational effects of chronic low-dose exposure and the synergistic effects of glyphosate with other environmental stressors. Future research should prioritize these areas to develop a more complete and ecologically relevant understanding of the risks posed by this globally pervasive herbicide.

References

-

Gill, J. P. K. (n.d.). Glyphosate (N-(phosphonomethyl) glycine) | Request PDF. ResearchGate. Retrieved from [Link]

-

Oszkinis, G., et al. (2011). The effect of glyphosate-based herbicide on aquatic organisms – a case study. Retrieved from [Link]

-

Rodriguez, J. L., et al. (2020). Ecotoxicology of Glyphosate, Its Formulants, and Environmental Degradation Products. Retrieved from [Link]

-

Mesnage, R., et al. (2024). Toxicological concerns regarding glyphosate, its formulations, and co-formulants as environmental pollutants: a review of published studies from 2010 to 2025. PMC - PubMed Central. Retrieved from [Link]

-

Roisch, U., & Lingens, F. (1980). [The mechanism of action of the herbicide N-(phosphonomethyl)glycine: its effect on the growth and the enzymes of aromatic amino acid biosynthesis in Escherichia coli (author's transl)]. PubMed. Retrieved from [Link]

-

Gill, J. P. K., et al. (2017). (PDF) Glyphosate toxicity for animals. ResearchGate. Retrieved from [Link]

-

López-Jaramillo, L. M., et al. (2022). Evaluation of n-phosphonomethyl glycine toxicity in non-disturbed soil leaches. SciSpace. Retrieved from [Link]

-

Shaner, D. L. (1991). Effect of N-(Phosphonomethyl)glycine on Carbon Assimilation and Metabolism during a Simulated Natural Day. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). chemical structure of glyphosate [N-(phosphonomethyl)glycine]. Retrieved from [Link]

-

Ujszegi, J., et al. (2023). Toxicity of POEA-containing glyphosate-based herbicides to amphibians is mainly due to the surfactant, not to the active ingredient. PubMed Central. Retrieved from [Link]

-

Badani, H., et al. (n.d.). EFFECTS OF THE HERBICIDE GLYPHOSATE [N-(PHOSPHONOMETHYL) GLYCINE] ON BIODIVERSITY AND ORGANISMS IN THE SOIL – A REVIEW. Retrieved from [Link]

-

Popoola, O. M., et al. (2021). (PDF) Toxicological Effect of N-(phosphonomethyl) glycine (Glyphosate) on Protein Expression and Oxidative Stress Biomarker in African Catfish (Clarias gariepinus, Burchell 1822) Juvenile. ResearchGate. Retrieved from [Link]

-

Badani, H., et al. (2023). Effects of the herbicide glyphosate [n-(phosphonomethyl) glycine] on biodiversity and organisms in the soil - ResearchGate. Retrieved from [Link]

-

Badani, H., Djadouni, F., & Haddad, F. Z. (2023). EFFECTS OF THE HERBICIDE GLYPHOSATE [N-(PHOSPHONOMETHYL) GLYCINE] ON BIODIVERSITY AND ORGANISMS IN THE SOIL – A REVIEW. European Journal of Environmental Sciences. Retrieved from [Link]

-

Quintero-R, O. E., et al. (2021). Effect of sublethal concentrations of glyphosate-based herbicides (Roundup Active®) on skin of the tropical frog (Dendropsophus molitor). PMC - PubMed Central. Retrieved from [Link]

-

Yadav, S., et al. (2022). Herbicide Glyphosate: Toxicity and Microbial Degradation. PMC - PubMed Central. Retrieved from [Link]

-

AL-Janabi, A. A. H. (2021). Biodegradation of (N-phosphonomethyl)glycine Utilizing Bacillus subtilis using different incubation periods. ResearchGate. Retrieved from [Link]

-

Mottier, A., et al. (2013). The Effects of Glyphosate and Its Commercial Formulations to Marine Invertebrates: A Review. MDPI. Retrieved from [Link]

-

EPA. (n.d.). Environmental Chemistry Methods: Glyphosate; 408816-01. Retrieved from [Link]

-

International Journal of Current Research and Academic Review. (n.d.). Effect of Glyphosate Herbicide on Nitrogen Fixing Bacteria-Azotobacter Species. Retrieved from [Link]

-

Chen, Y., et al. (2022). Degradation of Glyphosate to Benign N‐Formyl Glycine Using MOF‐808 Nanocrystals. PMC - PubMed Central. Retrieved from [Link]

-

Sullivan, T. P., & Sullivan, D. S. (2003). Acute Toxic Hazard Evaluations of Glyphosate Herbicide on Terrestrial Vertebrates of the Oregon Coast Range. PubMed. Retrieved from [Link]

-

Wagner, N., et al. (2013). Sublethal Effects of Herbicide Glyphosate on Amphibian Metamorphosis and Development. IntechOpen. Retrieved from [Link]

-

Masiá, A., et al. (2022). Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. PMC - NIH. Retrieved from [Link]

-

Santos, A., & Flores, M. (1995). Effects of glyphosate on nitrogen fixation of free-living heterotrophic bacteria. Retrieved from [Link]

-

Tsui, M. T., & Chu, L. M. (2003). Aquatic toxicity of glyphosate-based formulations: comparison between different organisms and the effects of environmental factors. PubMed. Retrieved from [Link]

-

Pipan-Tkalec, Ž., et al. (2021). Effects of Glyphosate and Its Metabolite AMPA on Aquatic Organisms. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Brief review analytical methods for the determination of glyphosate. Retrieved from [Link]

-

Sullivan, T. P., & Sullivan, D. S. (2003). (PDF) Acute toxic hazard evaluations of glyphosate herbicide on terrestrial vertebrates of the Oregon coast range. ResearchGate. Retrieved from [Link]

-

de Almeida, C. G., et al. (2018). Brief review analytical methods for the determination of glyphosate. MedCrave online. Retrieved from [Link]

-

HawkWorks. (n.d.). Determination of Aliphatic Organo-Phosphorus Compounds in Environmental Samples by Integrated Pulsed Amperometric Detection-Ion Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ecotoxicology of Glyphosate and Glyphosate-Based Herbicides — Toxicity to Wildlife and Humans. Retrieved from [Link]

-

da Silva, A. P. Z., et al. (2020). Can environmental concentrations of glyphosate affect survival and cause malformation in amphibians? Effects from a glyphosate-based herbicide on Physalaemus cuvieri and P. gracilis (Anura: Leptodactylidae). PubMed. Retrieved from [Link]

-

Beyond Pesticides Daily News Blog. (2026). Neonicotinoid Insecticides Cause Deadly Overheating Behavior in Honey Bees, Study Finds. Retrieved from [Link]

Sources

- 1. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pulsus.com [pulsus.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Toxicological concerns regarding glyphosate, its formulations, and co-formulants as environmental pollutants: a review of published studies from 2010 to 2025 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-(Carboxymethyl)-N-(phosphonomethyl)glycine|CAS 5994-61-6 [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. karolinum.cz [karolinum.cz]

- 10. ejes.cz [ejes.cz]

- 11. Ecotoxicology of Glyphosate, Its Formulants, and Environmental Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Glyphosate and Its Metabolite AMPA on Aquatic Organisms [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Aquatic toxicity of glyphosate-based formulations: comparison between different organisms and the effects of environmental factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [The mechanism of action of the herbicide N-(phosphonomethyl)glycine: its effect on the growth and the enzymes of aromatic amino acid biosynthesis in Escherichia coli (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bicga.org.uk [bicga.org.uk]

- 18. researchgate.net [researchgate.net]

- 19. Toxicity of POEA-containing glyphosate-based herbicides to amphibians is mainly due to the surfactant, not to the active ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Can environmental concentrations of glyphosate affect survival and cause malformation in amphibians? Effects from a glyphosate-based herbicide on Physalaemus cuvieri and P. gracilis (Anura: Leptodactylidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Acute toxic hazard evaluations of glyphosate herbicide on terrestrial vertebrates of the Oregon coast range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 23. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]

- 24. medcraveonline.com [medcraveonline.com]

- 25. uhcl-ir.tdl.org [uhcl-ir.tdl.org]

Methodological & Application

Technical Protocol: Extraction and Analysis of N-(Carboxymethyl)-N-(phosphonomethyl)glycine (Glyphosate) from Soil Matrices

Executive Summary & Chemical Identity

Analyte: N-(Carboxymethyl)-N-(phosphonomethyl)glycine Common Name: Glyphosate CAS Number: 1071-83-6 Target Metabolite: Aminomethylphosphonic acid (AMPA)[1][2][3]

This protocol addresses the specific physicochemical challenges of extracting Glyphosate and its primary metabolite, AMPA, from complex soil matrices. Unlike typical non-polar pesticides, Glyphosate is a zwitterionic, highly polar amphophile with a phosphonic acid moiety. This structure causes it to bind aggressively to soil minerals (specifically iron and aluminum oxides) via ligand exchange, rendering standard organic solvent extractions (e.g., QuEChERS) ineffective.

The "Soil Binding Paradox": While Glyphosate has high water solubility (

Mechanism of Interaction (The "Why" Behind the Protocol)

To extract Glyphosate, one must break the bond it forms with the soil. Glyphosate competes with inorganic phosphates for adsorption sites on soil minerals (goethite, hematite, ferrihydrite).

The chemical logic of the extraction:

-

Adsorption: In native soil pH (4–7), the phosphonate group acts as a ligand, displacing hydroxyl groups on the surface of metal oxides (Fe-OH or Al-OH).

-

Desorption (Extraction): By introducing a high concentration of Hydroxide ions (

via KOH), we deprotonate the surface and competitively displace the Glyphosate back into the aqueous phase.

Diagram 1: Ligand Exchange & Desorption Mechanism

Caption: The phosphonate group of Glyphosate binds to metal oxides. High pH (KOH) is required to displace the molecule into solution.

Experimental Protocol

Reagents & Equipment

-

Extraction Solvent: 0.6 M Potassium Hydroxide (KOH) in deionized water.

-

Internal Standard (IS): Glyphosate-1,2-

, -

Derivatization Agent: 9-Fluorenylmethyl chloroformate (FMOC-Cl), 1 mg/mL in Acetonitrile.

-

Buffer: 0.05 M Borate Buffer (pH 9.0).

-

Cleanup: 6 M Hydrochloric Acid (HCl) and Dichloromethane (DCM).

-

Columns: Oasis HLB (SPE) or equivalent.

Step-by-Step Methodology

Phase 1: Alkaline Extraction

Rationale: KOH releases bound residues but also co-extracts Humic Acids (dark brown interference). These must be managed.

-

Weighing: Weigh

of sieved soil ( -

Spiking (IS): Add

of Isotopically Labeled Internal Standard. Vortex for 30 seconds and allow to equilibrate for 15 minutes. -

Extraction: Add

of 0.6 M KOH . -

Agitation: Shake vigorously on a mechanical shaker for 60 minutes at 250 rpm.

-

Separation: Centrifuge at

for 10 minutes. Collect the supernatant.

Phase 2: Matrix Cleanup (The "Humic Purge")

Rationale: Humic acids are soluble in alkali but insoluble in acid. Glyphosate remains soluble in acid.

-

Acidification: Transfer

of the KOH supernatant to a new tube. Add 6 M HCl dropwise until pH reaches 1.5–2.0. (Humic acids will precipitate as a dark solid). -

Clarification: Centrifuge at

for 5 minutes. -

Collection: Transfer the clear (or pale yellow) supernatant to a clean vial. This step significantly reduces matrix effects in the mass spectrometer.

Phase 3: FMOC-Cl Derivatization

Rationale: Glyphosate is too polar for C18 retention. FMOC adds a hydrophobic group, enabling standard Reverse-Phase chromatography.

-

pH Adjustment: Take

of the acidified extract. Add 0.05 M Borate Buffer until pH is stable at 9.0 (Check with micro-pH probe).-

Critical: FMOC reaction requires alkaline pH to proceed.[4]

-

-

Reaction: Add

of FMOC-Cl solution . Cap and vortex. -

Incubation: Incubate at

for 1 hour (or overnight at room temperature for maximum stability). -

Quenching/Cleanup: Add

of Dichloromethane (DCM) . Shake and centrifuge. -

Final Prep: Transfer the aqueous top layer to an LC vial for injection.

Diagram 2: Extraction & Derivatization Workflow

Caption: Workflow showing alkaline extraction, acid precipitation of humics, and FMOC derivatization.

Analytical Parameters & Quality Control

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8

). -

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 9).

-

Mobile Phase B: Acetonitrile.[2]

-

Ionization: Electrospray Ionization (ESI) - Negative Mode (or Positive depending on derivative stability, Negative is common for FMOC-Gly).

Performance Metrics (Expected)

The following data represents typical performance values for this protocol in loam soil.

| Parameter | Value | Notes |

| Recovery (Glyphosate) | 85% – 110% | Corrected by Internal Standard |

| Recovery (AMPA) | 80% – 105% | AMPA often shows slightly lower recovery |

| LOD (Limit of Detection) | 0.01 mg/kg | Dependent on MS sensitivity |

| LOQ (Limit of Quantitation) | 0.05 mg/kg | Standard regulatory requirement |

| Linearity ( | > 0.995 | Range: 0.05 – 5.0 mg/kg |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | pH drift during derivatization. | Ensure Borate buffer capacity is sufficient to hold pH at 9.0 after adding acidic extract. |

| MS Signal Suppression | Residual Humic Acids. | Ensure the HCl precipitation step (Phase 2) is performed. Dilute sample 1:5 if necessary. |

| Degradation of FMOC | Excess time before analysis. | FMOC derivatives are stable, but excess FMOC-Cl hydrolyzes. The DCM wash is critical to stop side reactions. |

References

-

European Union Reference Laboratories (EURL). (2015). Quick Polar Pesticides Method (QuPPe) - Version 9.3. (While focused on vegetation, the alkaline principles are foundational). Link

-

US EPA. (1990). Method 547: Determination of Glyphosate in Drinking Water by Direct-Aqueous-Injection HPLC with Post-Column Derivatization. (Adapted for soil extraction logic). Link

-

Peruzzo, P. J., et al. (2008). Levels of glyphosate in surface waters, sediments and soils associated with direct sowing soybean cultivation in north pampasic region of Argentina. Environmental Pollution. (Validates Alkaline Extraction). Link

-

Vreeken, R. J., et al. (1998). LC-MS/MS analysis of glyphosate and AMPA in soil and water samples using FMOC derivatization. Journal of Chromatography A. (The core derivatization protocol). Link

-

BenchChem. (2025).[9][10] Application Notes: Extraction of Glyphosate from Soil Samples using an Isotope-Labeled Internal Standard.[9] (Provided specific KOH/IS steps). Link

Sources

- 1. Simplified analysis of glyphosate and aminomethylphosphonic acid in water, vegetation and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Glyphosate and the neutralizing effect of humic acid - BioAg Europe [bioag.eu]

- 8. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

quantification of N-(Carboxymethyl)-N-(phosphonomethyl)glycine and AMPA in plant tissues

Application Note: High-Sensitivity Quantification of Glyphosate and AMPA in Complex Plant Matrices

Executive Summary

Quantifying Glyphosate and its primary metabolite AMPA in plant tissues presents a "perfect storm" of analytical challenges: high polarity, amphoteric behavior, lack of chromophores, and strong metal-chelating properties. While "Direct Analysis" methods (e.g., QuPPe) exist, they often require specialized columns (anion exchange/mixed-mode) that suffer from retention time shifts in complex matrices.

This guide details the FMOC-Cl Derivatization Protocol . Although it adds a sample preparation step, it remains the most robust method for complex plant matrices (high pigment/sugar content) because it transforms these hyper-polar analytes into hydrophobic species amenable to standard, stable C18 Reverse-Phase chromatography. This protocol includes critical "field-proven" steps—specifically the use of EDTA to break metal complexes and a liquid-liquid extraction wash to preserve mass spectrometer health.

The Analytical Challenge & Solution

The Problem:

-

Polarity: Glyphosate is essentially a zwitterionic amino acid derivative. It elutes in the void volume of C18 columns.

-

Chelation: Glyphosate binds avidly to metal ions (Fe³⁺, Ca²⁺, Mg²⁺) present in plant tissues and LC stainless steel, causing peak tailing and low recovery.

-

Adsorption: It adheres to glass surfaces.

The Solution: FMOC-Cl Derivatization We utilize 9-Fluorenylmethyl chloroformate (FMOC-Cl) to derivatize the amino group.[1] This reaction serves two purposes:

-

Hydrophobicity: Adds a large, non-polar fluorenyl group, allowing retention on standard C18 columns.

-

Sensitivity: Improves ionization efficiency in Negative ESI mode.

Figure 1: Reaction scheme transforming polar Glyphosate into a C18-retainable complex.

Protocol: Sample Preparation

Crucial Pre-requisite:

-

Labware: Use Polypropylene (PP) vials and tubes exclusively. Do NOT use glass, as Glyphosate adsorbs to silicate surfaces at low concentrations.

-

Internal Standards (ILIS): You must use isotopically labeled standards (

-Glyphosate and

Step 1: Extraction (The "EDTA" Modification)

Standard water extraction fails in high-mineral plants (e.g., spinach, soy) because analytes bind to tissue metals.

-

Weigh 1.0 g of cryogenically milled plant tissue into a 50 mL PP centrifuge tube.

-

Add 10 mL of Extraction Buffer (Water containing 50 mM Borate and 4 mM EDTA ).

-

Expert Note: The EDTA is non-negotiable; it sequesters metal ions, releasing bound Glyphosate.

-

-

Add 50 µL of Internal Standard Mix (1.0 µg/mL of ILIS).

-

Shake vigorously (or vortex) for 10 minutes.

-

Centrifuge at ≥ 4,000 x g for 10 minutes.

Step 2: Derivatization

-

Transfer 500 µL of the supernatant to a clean 2 mL PP microcentrifuge tube.

-

Add 500 µL of FMOC-Cl Reagent (1.5 mg/mL in Acetonitrile).

-

Note: The borate in the extraction buffer ensures the pH remains ~9.0, optimal for the reaction.

-

-

Vortex and incubate at 50°C for 20 minutes (or room temperature for 2 hours).

-

Quench: Add 50 µL of 2% Formic Acid to stop the reaction and stabilize the derivatives.

Step 3: The "Source-Saver" Cleanup (Liquid-Liquid Extraction)

Excess FMOC-Cl and its hydrolysis product (FMOC-OH) are in high abundance and will foul the MS source if injected directly.

-

Add 1 mL of Methylene Chloride (DCM) or Ethyl Acetate to the reaction vial.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 3 minutes.

-

Phase Separation: The organic layer (bottom for DCM, top for EtOAc) contains the excess unreacted FMOC. The Aqueous Layer contains your derivatized Glyphosate/AMPA.

-

Carefully transfer the Aqueous Layer to a commercially available LC vial (with plastic insert).

Figure 2: Optimized workflow featuring the critical LLE cleanup step to protect the MS source.

Protocol: Instrumental Analysis (LC-MS/MS)

Column Strategy: Because the analytes are now hydrophobic FMOC-derivatives, we use a standard C18 column.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 9) OR 0.1% Formic Acid. Note: FMOC derivatives are stable in acid, but pH 9 improves peak shape for some columns. We recommend Acidic (0.1% FA) for max sensitivity in Negative mode.

-

Mobile Phase B: Acetonitrile (100%).

Gradient:

| Time (min) | %B (Acetonitrile) | Flow (mL/min) |

|---|---|---|

| 0.00 | 10 | 0.3 |

| 1.00 | 10 | 0.3 |

| 6.00 | 95 | 0.3 |

| 8.00 | 95 | 0.3 |

| 8.10 | 10 | 0.3 |

| 11.00 | 10 | 0.3 |[2]

MS/MS Parameters (ESI Negative Mode):

-

Source Temp: 350°C

-

Capillary Voltage: -3000 V

-

Desolvation Gas: 800 L/hr

MRM Transitions Table: Use the Quantifier for calculation and Qualifier for confirmation ratio.

| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (eV) |

| FMOC-Glyphosate | 390.1 | 168.0 | 150.0 | 15 / 25 |

| FMOC-AMPA | 332.1 | 110.0 | 136.0 | 18 / 15 |

| Glyphosate-IS | 393.1 | 171.0 | - | 15 |

| AMPA-IS | 335.1 | 113.0 | - | 18 |

Validation & Troubleshooting

Data Analysis

-

Calibration: Construct a 6-point calibration curve (1 ng/g to 500 ng/g) using Matrix-Matched Standards .

-

Why? Even with ILIS, pure solvent standards often overestimate recovery due to the "protective" effect of the matrix in the source.

-

-

Calculation: Use the Area Ratio (Analyte Area / IS Area).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<50%) | Metal Chelation | Ensure EDTA concentration in extraction buffer is at least 4-5 mM. |

| Source Contamination | Excess FMOC Reagent | Increase the volume of the Methylene Chloride wash step or repeat it twice. |

| Peak Tailing | Column Secondary Interactions | Switch to a "End-capped" C18 column or add 5mM Ammonium Acetate to the mobile phase. |

| Ghost Peaks | Glassware Adsorption | Verify no glass pipettes or vials were used during prep. |

References

-

EU Reference Laboratories for Residues of Pesticides. (2023). Quick Method for the Analysis of Highly Polar Pesticides in Food (QuPPe-PO-Method). Version 12. Available at: [Link]

- Vreeken, R. J., et al. (1998). Quantification of Glyphosate and AMPA in water and plant samples using FMOC derivatization.

-

Waters Corporation. (2020). Determination of Glyphosate, AMPA, and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS. Application Note. Available at: [Link]

-

Agilent Technologies. (2013). Analysis of Glyphosate and AMPA in Drinking Water with the Agilent 1200 Infinity Series Online SPE Solution. Application Note 5991-2621EN. Available at: [Link]

-

SciEx. (2018). LC-MS/MS Application Technology on Quantitation of Glyphosate, AMPA, and Glufosinate in Multiple Food Matrices. Available at: [Link]

Sources

Application Note: High-Throughput Direct Analysis of Glyphosate and AMPA by UPLC-MS/MS

Executive Summary

Glyphosate (N-(phosphonomethyl)glycine) and its primary metabolite, Aminomethylphosphonic acid (AMPA), present unique analytical challenges due to their high polarity, amphoteric nature, and lack of UV-absorbing chromophores. Traditional methods rely on laborious derivatization (e.g., FMOC-Cl) to improve retention on C18 columns. However, modern high-throughput laboratories require faster, more robust workflows.

This guide details a Direct Analysis Method utilizing UPLC coupled with tandem mass spectrometry (MS/MS). By leveraging specialized Anionic Polar Pesticide column chemistry, this protocol eliminates the need for derivatization, significantly reducing sample preparation time while maintaining sensitivity (LOQ < 10 µg/L) and selectivity in accordance with SANTE/11312/2021 guidelines.

Method Principle & Mechanism

The "Polar Pesticide" Challenge

Glyphosate and AMPA are small, highly polar, zwitterionic molecules. They exhibit poor retention on standard Reversed-Phase (RP) columns and often elute in the void volume, leading to severe ion suppression from matrix components. Furthermore, glyphosate actively chelates with trace metals (Fe, stainless steel) in the LC flow path, causing peak tailing and poor recovery.

The Solution: Anionic Exchange / HILIC Hybrid

This protocol utilizes a Mixed-Mode Anion Exchange/HILIC stationary phase.

-

Retention Mechanism: The stationary phase contains cationic ligands that retain the anionic glyphosate/AMPA molecules via ion-exchange interactions, while the HILIC mode aids in separating them from interfering matrix components.

-

Chelation Mitigation: The mobile phase and sample diluent include EDTA (ethylenediaminetetraacetic acid) or Medronic Acid to passivate metal surfaces and prevent analyte loss.

-

Detection: Negative Electrospray Ionization (ESI-) allows for sensitive detection of the deprotonated molecular ions

.

Workflow Visualization

Figure 1: Streamlined workflow for direct analysis of polar pesticides.

Materials and Reagents

Chemicals[1][2][3][4][5][6][7][8][9][10][11][12]

-

Standards: Glyphosate (purity >98%), AMPA (purity >98%).[1]

-

Internal Standards (Critical): Glyphosate-13C2,15N and AMPA-13C,15N (or AMPA-D2).[2][1][3] Note: Deuterated standards may experience H/D exchange; 13C/15N is preferred.

-

Solvents: LC-MS grade Water, Acetonitrile (MeCN), Methanol (MeOH).

-

Additives: Formic Acid (FA), Ammonium Formate, Ammonia solution (25%), Disodium EDTA dihydrate.

Equipment

-

UPLC System: Ultra-low dispersion system (e.g., Waters ACQUITY Premier or equivalent) with PEEK-lined tubing preferred to minimize metal interaction.

-

MS/MS: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS, or Shimadzu 8060).

-

Column: Anionic Polar Pesticide Column (e.g., Waters Torus DEA 1.7 µm, 2.1 x 100 mm OR Thermo Acclaim Trinity Q1).

Experimental Protocol

Stock and Working Solutions[3]

-

Stock Solutions (1 mg/mL): Dissolve 10 mg of analyte in 10 mL of water. Store at 4°C in plastic (PP) vials. Avoid glass due to adsorption.

-

Internal Standard (IS) Spiking Solution: Prepare a mix of ILIS (Isotopically Labeled Internal Standards) at 1 µg/mL in water.

Sample Preparation[5][6][9][10][14]

A. Drinking/Surface Water (Direct Injection)

-

Transfer 990 µL of water sample into a PP autosampler vial.

-

Add 10 µL of 100 mM EDTA solution (Final conc. ~1 mM).

-

Add 10 µL of IS Spiking Solution.

-

Vortex and inject.

B. Food Matrices (Cereals, Vegetables) - Modified QuPPe Method

-

Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of Extraction Solvent (Water:Methanol 50:50 v/v + 1% Formic Acid).

-

Add 50 µL of IS Spiking Solution.

-

Shake vigorously for 10 minutes (mechanical shaker).

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer 1 mL of supernatant to a microcentrifuge tube.

-

Critical Step: Add 10 µL of 100 mM EDTA/Medronic Acid solution to the aliquot.

-

Filter through a 0.2 µm PTFE or Nylon filter into a plastic vial.

UPLC Method Parameters[2][5][12]

| Parameter | Setting |

| Column | Anionic Polar Pesticide Column (2.1 x 100 mm, 1.7 µm) |

| Column Temp | 50 °C (Higher temp improves peak shape for polar analytes) |

| Injection Vol | 5 - 10 µL |

| Flow Rate | 0.5 mL/min |

| Mobile Phase A | 50 mM Ammonium Formate in Water, pH 2.9 (adjusted with Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Weak Wash | 95:5 Water:MeCN |

| Strong Wash | 10:90 Water:MeCN + 1% Formic Acid |

Gradient Table: Note: HILIC/Exchange gradients often start with high organic to retain polar compounds, or specific gradients depending on the exact column chemistry. Below is a generic robust gradient for the Torus DEA column.

| Time (min) | %A (Aqueous Buffer) | %B (Organic) | Curve |

| 0.00 | 10 | 90 | Initial |

| 2.00 | 10 | 90 | 6 |

| 5.00 | 60 | 40 | 6 |

| 7.00 | 60 | 40 | 6 |

| 7.10 | 10 | 90 | 1 |

| 10.00 | 10 | 90 | 1 |

MS/MS Parameters (ESI Negative)[9][12][15]

Source Conditions:

-

Capillary Voltage: 2.5 kV

-

Desolvation Temp: 500 °C

-

Desolvation Gas: 1000 L/Hr

-

Cone Gas: 150 L/Hr[2]

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |

| Glyphosate | 168.0 | 63.0 | 30 | 25 | Quant |

| 168.0 | 150.0 | 30 | 15 | Qual | |

| Glyphosate-IS | 171.0 | 65.0 | 30 | 25 | Internal Std |

| AMPA | 110.0 | 79.0 | 30 | 22 | Quant |

| 110.0 | 63.0 | 30 | 25 | Qual | |

| AMPA-IS | 113.0 | 82.0 | 30 | 22 | Internal Std |

Method Validation & Performance

To ensure Trustworthiness and Self-Validation , the following criteria must be met during setup:

-

System Passivation Check: Inject a standard of Glyphosate (10 ppb) six times. If the peak area increases sequentially (e.g., 1000, 1200, 1500...), the system is active and stripping the analyte. Passivate the system by injecting 50 mM EDTA or using Medronic acid in the mobile phase until areas stabilize (RSD < 5%).

-

Linearity: Prepare a 6-point calibration curve (0.5 – 100 µg/L) in matrix-matched solvent. R² must be > 0.99 with residuals < 20%.

-

Matrix Effects: Calculate Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Solvent). If MF < 0.8 (suppression) or > 1.2 (enhancement), the use of Isotopically Labeled Internal Standards is mandatory to correct quantitation.

Expected Performance Data

| Parameter | Glyphosate | AMPA |

| LOD (Limit of Detection) | 0.1 µg/L | 0.2 µg/L |

| LOQ (Limit of Quantitation) | 0.5 µg/L | 0.5 µg/L |

| Recovery (Spiked at 10 ppb) | 85 - 110% | 80 - 105% |

| Repeatability (%RSD, n=6) | < 5% | < 8% |

Troubleshooting & Expert Tips

-

Peak Tailing: Usually indicates metal interaction. Ensure all frits are PEEK or Titanium. Add 0.5% Medronic Acid to Mobile Phase A if tailing persists.

-

Retention Time Shift: Polar columns are sensitive to pH and ionic strength. Ensure Mobile Phase A is freshly prepared and pH buffered precisely.

-

Carryover: Glyphosate is "sticky." Ensure the needle wash includes 1% Ammonia or Formic Acid to strip residues from the injector needle.

References

-

Waters Corporation. "Determination of Glyphosate, AMPA, and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS." Application Note 720007842. Link

-

EURL-SRM. "Quick Method for the Analysis of highly Polar Pesticides in Food involving Extraction with Acidified Methanol and LC-MS/MS Measurement - I (QuPPe-PO Method)." Version 12. Link

-

Chamkasem, N., et al. "Direct Determination of Glyphosate, Glufosinate, and AMPA in Milk by Liquid Chromatography/Tandem Mass Spectrometry."[4] Journal of Regulatory Science, 2016.[4] Link

-

Shimadzu. "Glyphosate and AMPA Analysis in Plants Using LC-MS/MS." Application Note. Link

Sources

- 1. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. waters.com [waters.com]

- 4. Direct Determination of Glyphosate, Glufosinate, and AMPA in milk by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]

application of N-(Carboxymethyl)-N-(phosphonomethyl)glycine in environmental monitoring

An In-Depth Technical Guide to the Environmental Monitoring of N-(phosphonomethyl)glycine (Glyphosate) and its Metabolite AMPA

Introduction: The Analytical Imperative for Monitoring Glyphosate

N-(phosphonomethyl)glycine, universally known as glyphosate, is the most extensively used broad-spectrum herbicide globally.[1][2] Its widespread application in agriculture, silviculture, and urban environments has led to its detection, along with its primary and most stable degradation product, aminomethylphosphonic acid (AMPA), in various environmental compartments.[3][4] The potential for contamination of surface water, groundwater, and soil, coupled with ongoing debate regarding its ecological and human health impacts, necessitates robust and reliable analytical methods for environmental monitoring.[4][5][6]

This guide serves as a comprehensive technical resource for researchers and scientists. It moves beyond simple procedural lists to explain the causality behind methodological choices, providing a framework for developing and implementing scientifically sound monitoring programs for glyphosate and AMPA. The focus is on providing self-validating protocols grounded in authoritative analytical principles.

While the user query specified N-(Carboxymethyl)-N-(phosphonomethyl)glycine, this name refers to an intermediate in glyphosate synthesis.[7] The environmentally relevant compound for monitoring is glyphosate, N-(phosphonomethyl)glycine, and this guide will focus on its analysis.

Physicochemical Properties and Environmental Fate: The Root of Analytical Challenges

The analytical determination of glyphosate and AMPA is inherently challenging due to their unique physicochemical properties.[4] Both are highly polar, ionic, and exhibit high water solubility, making them difficult to extract from aqueous matrices and retain on conventional reversed-phase liquid chromatography columns.[8] Furthermore, their phosphonate and carboxylate functional groups can chelate with metal ions, complicating their analysis.[9]

Once introduced into the environment, glyphosate can be transported via runoff into surface waters or adsorb strongly to soil particles, limiting leaching into groundwater in some cases.[3][4][9] The primary degradation pathway in soil and water is microbial metabolism, which cleaves the C-N bond to form AMPA.[2][3] As AMPA can be more persistent and toxic than glyphosate itself, simultaneous monitoring of both compounds is critical for a comprehensive environmental risk assessment.[3]

Analytical Methodologies: A Logic-Driven Selection

The choice of analytical technique is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. Historically, methods required chemical derivatization to make the analytes compatible with the chosen separation and detection system. While still valid, modern approaches increasingly favor direct analysis.

Gas Chromatography (GC)

-

Principle & Rationale: Due to the low volatility of glyphosate and AMPA, derivatization is mandatory for GC analysis.[10] This process converts the polar functional groups into less polar, more volatile esters and amides. Common reagents include trifluoroacetic anhydride (TFAA) in combination with trifluoroethanol, or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10][11][12][13] GC coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) provides good sensitivity and selectivity.

-

Expert Insight: This approach is robust but labor-intensive due to the multi-step derivatization process. It is particularly useful for complex matrices like soil where a thorough cleanup and derivatization can help overcome matrix interferences.

Liquid Chromatography (LC)

-

Principle & Rationale: LC is the predominant technique for glyphosate analysis. Its versatility accommodates both direct analysis and methods requiring derivatization.

-

With Derivatization: Pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used technique.[14] The FMOC-Cl reagent reacts with the amine groups of glyphosate and AMPA, rendering them less polar for better retention on C18 columns and highly fluorescent for sensitive detection by a fluorescence detector (FLD).

-

Direct Analysis: The advent of highly sensitive tandem mass spectrometry (LC-MS/MS) and specialized chromatography columns (e.g., anionic polar pesticide, HILIC, or ion-exchange) has enabled the direct analysis of underivatized glyphosate and AMPA.[4][8][15] This is the preferred modern approach due to its speed, simplicity, and high specificity.[4]

-

-

Expert Insight: Direct LC-MS/MS analysis is the gold standard for high-throughput environmental monitoring, especially for water samples. The key to success is selecting the correct column that provides adequate retention for these polar analytes, which traditional C18 columns fail to do.[15]

Application Protocols

The following protocols are designed to be self-validating through the integration of rigorous quality control (QC) measures.

Protocol 1: Direct Analysis of Glyphosate and AMPA in Water by LC-MS/MS

This protocol is optimized for speed and accuracy, minimizing sample preparation and potential sources of error. It is suitable for drinking, ground, and surface water analysis.

1. Sample Collection and Preparation:

-

Collect soil samples and store them at 4°C.

-

Air-dry the soil and sieve to remove large debris, then homogenize.

2. Extraction:

-

Weigh 25 g of homogenized soil into a centrifuge tube.

-